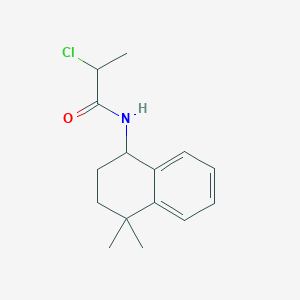

![molecular formula C26H24N2O3S B2500069 4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide CAS No. 941944-06-5](/img/structure/B2500069.png)

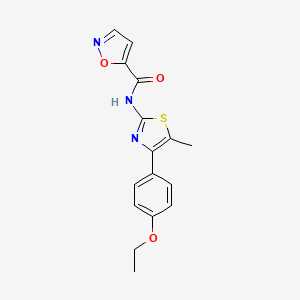

4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide" is a structurally complex molecule that likely exhibits a range of interesting chemical and physical properties due to its benzofuran and benzothiazole moieties. While the provided papers do not directly discuss this compound, they do provide insights into the behavior of structurally related benzamide derivatives and their synthesis, molecular structure, and chemical reactions, which can be extrapolated to hypothesize about the compound .

Synthesis Analysis

The synthesis of benzamide derivatives is well-documented in the literature. For instance, a series of N-(thiazol-2-yl)benzamide derivatives were synthesized using a crystal engineering approach to study their gelation behavior, highlighting the importance of methyl functionality and non-covalent interactions . Similarly, the synthesis of N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl)benzamide derivatives was achieved under microwave irradiation, demonstrating a solvent-free approach to creating such compounds . These methods could potentially be adapted for the synthesis of the compound , considering its structural similarities.

Molecular Structure Analysis

The molecular structure of benzamide derivatives can significantly influence their properties. For example, the single crystal structure of a gelator benzamide derivative displayed a helical assembly driven by π-π interaction along with cyclic N–H⋯N and S⋯O interaction . Another study reported on the crystal structures of closely related benzamides, which showed different modes of supramolecular aggregation despite similar molecular conformations . These findings suggest that the compound "4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide" may also form specific supramolecular structures based on its functional groups and overall conformation.

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions. For instance, the oxidation of N-(5,6,7,8-tetrahydro-2,5-dioxo-2H-1-benzopyran-3-yl)benzamides led to the formation of tetrahydrobenzofuran derivatives, which were further oxidized to yield 2-hydroxycyclohexane-1,3-diones . This indicates that the compound may also be reactive towards oxidation and could potentially form new derivatives through similar transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives can be influenced by their molecular structure. The gelation behavior of certain benzamide derivatives in ethanol/water and methanol/water mixtures, as well as their stability and minimum gelator concentration (MGC), were studied, showing that small structural changes can have significant effects on their physical properties . Additionally, the anticancer activity of benzamide derivatives containing a thiadiazole scaffold was evaluated, demonstrating that these compounds can have promising biological activities . These studies suggest that "4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide" may also exhibit unique physical and chemical properties that could be of interest in various applications, including medicinal chemistry.

科学的研究の応用

Synthesis and Chemical Reactions

- This compound has been involved in various synthesis processes. Owton et al. (1995) described the synthesis of analogs involving similar compounds for potential applications in drug chemistry, particularly focusing on systemic exposure improvements in guinea pigs (Owton et al., 1995).

- In another study, Saeed et al. (2015) synthesized a series of benzamides using a related compound, showcasing their potential biological applications and their ability to bind nucleotide protein targets (Saeed et al., 2015).

- Palkar et al. (2017) designed and synthesized novel analogs with antibacterial properties, highlighting the compound's potential in medicinal chemistry (Palkar et al., 2017).

Biological Evaluation and Applications

- Ravinaik et al. (2021) conducted an anticancer evaluation of substituted benzamides, indicating the compound's relevance in cancer research (Ravinaik et al., 2021).

- In 2012, Piccoli et al. explored the role of similar compounds in compulsive food consumption, which has implications in the study of eating disorders (Piccoli et al., 2012).

- Yılmaz et al. (2015) synthesized derivatives with proapoptotic activity, highlighting the potential in cancer therapy (Yılmaz et al., 2015).

Other Applications

- Kobayashi et al. (2010) developed a new method for preparing related compounds, suggesting applications in chemical synthesis (Kobayashi et al., 2010).

- Shen et al. (2012) synthesized thiazoles with demonstrated insecticidal and fungicidal activities, indicating agricultural applications (Shen et al., 2012).

特性

IUPAC Name |

4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24N2O3S/c1-16-7-12-20-22(13-16)32-25(27-20)28-24(29)18-10-8-17(9-11-18)15-30-21-6-4-5-19-14-26(2,3)31-23(19)21/h4-13H,14-15H2,1-3H3,(H,27,28,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUKBGOOOFRKSMB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)COC4=CC=CC5=C4OC(C5)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-cyano-4-methoxy-2-pyridinyl)-N'-[(4-methylbenzyl)oxy]iminoformamide](/img/structure/B2499986.png)

![5,7-Dichloropyrido[3,4-d]pyridazin-4(3H)-one](/img/structure/B2499989.png)

![[2-(Cyclohexylamino)-2-oxoethyl] 5-bromopyridine-3-carboxylate](/img/structure/B2499995.png)

![N-[(3-chlorophenyl)(cyano)methyl]-1-oxo-1,2-dihydroisoquinoline-3-carboxamide](/img/structure/B2499996.png)

![2-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid](/img/structure/B2499999.png)

![N-[1-(3-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-3-fluoro-N,4-dimethylbenzamide](/img/structure/B2500002.png)

![N-(4-bromo-3-methylphenyl)-1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2500004.png)

![1-ethyl-7-(2-fluorobenzyl)-3,9-dimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2500005.png)

![N-(5-chloro-2-cyanophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoacetamide](/img/structure/B2500009.png)